molecular formula C5H9BO3 B1359821 (3,6-Dihydro-2H-pyran-4-YL)boronic acid CAS No. 1002127-60-7

(3,6-Dihydro-2H-pyran-4-YL)boronic acid

Cat. No.: B1359821
CAS No.: 1002127-60-7
M. Wt: 127.94 g/mol
InChI Key: YVWATSXVUOJOIG-UHFFFAOYSA-N
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Description

(3,6-Dihydro-2H-pyran-4-YL)boronic acid (chemical formula: C₅H₉BO₃, CAS: 1002127-60-7) is a cyclic organoboron compound featuring a partially unsaturated dihydropyran ring. This boronic acid derivative is synthesized via palladium-catalyzed cross-coupling reactions or through functionalization of preformed dihydropyran intermediates . Its pinacol ester derivatives, such as 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are widely used in Suzuki-Miyaura couplings to access complex heterocyclic scaffolds . The compound’s stability and reactivity stem from its boronic acid moiety, which enables reversible interactions with diols and amines, making it valuable in drug discovery and materials science .

Preparation Methods

Hydroboration of 3,6-Dihydro-2H-pyran

One classical method involves the hydroboration of 3,6-dihydro-2H-pyran using borane reagents. The reaction proceeds under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to avoid decomposition of sensitive borane intermediates. After hydroboration, oxidation yields the boronic acid product.

  • Reaction Conditions:
    • Inert atmosphere (N2 or Ar)
    • Low temperature (typically 0 to 25 °C)
    • Borane reagents such as BH3·THF complex
  • Advantages: Straightforward, direct conversion from pyran to boronic acid
  • Limitations: Requires careful control of moisture and temperature to prevent side reactions and decomposition

Palladium-Catalyzed Borylation of Halogenated Pyran Intermediates

An efficient and scalable method involves the preparation of halogenated pyran intermediates (e.g., 4-bromo-3,6-dihydro-2H-pyran) followed by palladium-catalyzed borylation using bis(pinacolato)diboron.

  • Step 1: Preparation of 4-bromo-3,6-dihydro-2H-pyran
    • Starting from 4-tetrahydropyranone, condensation with hydrazine hydrate forms a hydrazone intermediate.
    • Treatment of this hydrazone with copper(II) bromide-triethylamine complex and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) produces the 4-bromo derivative.
  • Step 2: Palladium-catalyzed borylation

    • Using 1% mol Pd catalyst and bis(pinacolato)diboron under mild conditions produces the boronic acid pinacol ester.
    • The pinacol ester can be hydrolyzed to yield the free boronic acid.
  • Reaction Conditions:

    • Pd catalyst (e.g., PdCl2(dppf))
    • Potassium acetate as base
    • Solvent: 1,4-dioxane
    • Temperature: ~80 °C
    • Inert atmosphere (argon)
  • Yield: Approximately 66% for the borylation step; overall process is efficient and scalable
  • Advantages: One-pot synthesis, avoids laborious purification steps, suitable for industrial scale
  • References: Feng Xue et al., 2015; chemical patent WO2008/153858

One-Pot Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid Pinacol Ester

An improved one-pot synthetic process has been developed to simplify the preparation, starting from 4-tetrahydropyranone and hydrazine hydrate without the need for molecular sieves. This method avoids the formation of azines and allows for relatively pure hydrazone formation, which is then converted to the boronic acid pinacol ester via copper(II)-mediated halogenation and palladium-catalyzed borylation.

  • Key Features:
    • No molecular sieves required
    • Simplified reaction steps
    • Good yield and purity
  • Significance: More economical and effective for both laboratory and industrial production

Synthesis via Trifluoromethanesulfonate Intermediate

Another method involves the synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester by palladium-catalyzed borylation of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

  • Reaction Conditions:
    • PdCl2(dppf) catalyst (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
    • Potassium acetate as base
    • Solvent: 1,4-dioxane
    • Temperature: 80 °C, overnight
  • Yield: 81% isolated yield of pinacol ester
  • Purification: Column chromatography (10% hexane in dichloromethane)
  • Advantages: High yield, straightforward purification
  • Reference: Schering Corporation patent WO2008/153858
Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Hydroboration of 3,6-dihydro-2H-pyran 3,6-Dihydro-2H-pyran Borane reagents, inert atmosphere, low temp Moderate Direct synthesis Sensitive to moisture, temperature
Pd-Catalyzed Borylation of 4-bromo-3,6-dihydro-2H-pyran 4-Tetrahydropyranone → hydrazone → 4-bromo derivative Pd catalyst, bis(pinacolato)diboron, KAc, dioxane, 80 °C ~66 Scalable, efficient, one-pot Requires preparation of halogenated intermediate
One-pot synthesis via hydrazone and copper(II) bromide 4-Tetrahydropyranone + hydrazine hydrate Copper(II) bromide, Pd catalyst, DBU Good Simplified, avoids molecular sieves Multi-step but streamlined
Pd-catalyzed borylation of trifluoromethanesulfonate ester 3,6-Dihydro-2H-pyran-4-yl triflate PdCl2(dppf), potassium acetate, 1,4-dioxane, 80 °C 81 High yield, easy purification Requires triflate intermediate
  • The palladium-catalyzed borylation methods are currently the most efficient and practical for laboratory and industrial scale synthesis due to their high yields, mild reaction conditions, and scalability.
  • The one-pot hydrazone-based synthesis improves safety and simplicity by circumventing the need for molecular sieves and complicated purification steps.
  • Hydroboration remains a classical approach but is less favored industrially due to sensitivity to moisture and handling difficulties of borane reagents.
  • The use of pinacol esters as intermediates is common, as they are more stable and easier to handle than free boronic acids, which are prone to oxidation and polymerization.
  • Reaction conditions such as inert atmosphere, temperature control, and choice of base (potassium acetate) are critical to maximize yield and purity.

The preparation of (3,6-Dihydro-2H-pyran-4-yl)boronic acid is well-established through multiple synthetic routes, with palladium-catalyzed borylation of halogenated pyran derivatives currently representing the most efficient and scalable approach. Advances in one-pot synthesis methods have further improved the practicality and economics of production. These methods provide reliable access to this valuable boronic acid derivative for use in organic synthesis and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid to borane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Borate esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

  • Intermediate for Organic Synthesis:
    • (3,6-Dihydro-2H-pyran-4-YL)boronic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the preparation of complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds .
  • Preparation of Bioactive Compounds:
    • The compound has been utilized in synthesizing bioactive molecules, such as endocannabinoid system modulators and embryonic ectoderm development inhibitors. These applications highlight its role in drug discovery and development .

Pharmacological Applications

  • Antiviral and Antibacterial Agents:
    • Research indicates that pyran derivatives, including those involving this compound, exhibit antiviral properties against diseases such as HIV and hepatitis C. The structural framework of pyrans has been linked to various biological activities, making them potential candidates for therapeutic agents .
  • Anti-inflammatory Activities:
    • Pyran derivatives have demonstrated anti-inflammatory properties, contributing to their exploration in treating conditions characterized by inflammation .

Agrochemical Applications

  • Insecticides and Herbicides:
    • The compound's derivatives are being investigated for use in agrochemicals, specifically as insecticides and herbicides. This application underscores the importance of this compound in enhancing agricultural productivity through pest management .

Case Study 1: Synthesis of Pyrrolotriazine-Based IRAK4 Inhibitors

In a study focused on developing IRAK4 inhibitors for potential cancer therapies, this compound was employed as a key building block. The reaction conditions were optimized to yield high purity compounds that demonstrated significant biological activity against cancer cell lines .

Case Study 2: Electrophilic Fluoroalkylthiolation

A novel method utilizing this compound in electrophilic fluoroalkylthiolation reactions was reported. This method allowed for the efficient synthesis of difluoromethylthiolated derivatives with potential applications in drug development. The scalability of the reaction was confirmed with yields reaching up to 75% on a gram scale .

Mechanism of Action

The mechanism of action of (3,6-Dihydro-2H-pyran-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can selectively bind to active sites or receptor domains, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Boronic Acids

Compound Structure Type pKa* Water Solubility Key Applications
(3,6-Dihydro-2H-pyran-4-YL)boronic acid Cyclic ether-linked ~8–9 (est.) Moderate Suzuki couplings, drug intermediates
Phenylboronic acid Aromatic 8.7–9.2 Low Glucose sensing, DCC
3-AcPBA (3-Acetamidophenylboronic acid) Substituted aromatic ~10.2 Low Physiological sensors
FL-166 (bifunctional aryl boronic acid) Bifunctional aromatic ~7–8 High SARS-CoV-2 protease inhibition (Ki = 40 nM)
6-Hydroxynaphthalen-2-yl boronic acid Polycyclic aromatic ~8.5 Poor Anticancer (IC₅₀ = 0.1969 µM)

Key Observations :

  • The dihydropyran ring in this compound enhances solubility compared to purely aromatic analogs like phenylboronic acid, though precipitation issues in polar media (e.g., RPMI culture medium) are common across many boronic acids .
  • Its pKa is likely closer to physiological pH (~7.4) than 3-AcPBA, making it more suitable for biological applications .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

Compound Target IC₅₀/Ki Mechanism
This compound Not reported N/A Suzuki coupling intermediate
6-Hydroxynaphthalen-2-yl boronic acid Triple-negative breast cancer (4T1 cells) 0.1969 µM Apoptosis induction
FL-166 SARS-CoV-2 3CLpro protease 40 nM Competitive inhibition
Phenanthren-9-yl boronic acid 4T1 cells 0.2251 µM Cytotoxicity

Key Observations :

  • Bifunctional boronic acids like FL-166 demonstrate superior enzyme inhibition due to dual binding motifs, a feature absent in the target compound .

Table 3: Reactivity in Dynamic Combinatorial Chemistry (DCC) and Cross-Couplings

Compound Reaction Efficiency Key Reactivity Traits
This compound High Stable ester formation with diols; compatible with Pd catalysis
Phenylboronic acid Moderate Rapid boronic ester exchange in DCC (equilibrium <10 min)
4-MCPBA (4-Methylcatechol boronic acid) Low High pKa limits diol binding at physiological pH

Key Observations :

  • The target compound’s cyclic ether structure stabilizes boroxine trimer formation, a common challenge in boronic acid chemistry .
  • Its pinacol ester derivatives exhibit superior shelf-life compared to phenylboronic acid esters, simplifying storage and handling .

Biological Activity

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits notable reactivity owing to its boronic acid functional group. This group allows the compound to interact with various biomolecules, particularly enzymes and proteins.

  • Enzyme Inhibition : It has been shown to act as an inhibitor of serine proteases by forming covalent bonds with the active site serine residue. This interaction is critical for studying enzyme kinetics and developing novel enzyme inhibitors .
  • Carbohydrate Binding : The compound can also interact with carbohydrate-binding proteins like lectins due to its affinity for diol-containing molecules .

2. Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For example, it can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and alterations in gene expression .
  • Cell Cycle Impact : The compound has been implicated in affecting cell cycle progression and apoptosis, indicating its potential role in cancer therapy .

3. Molecular Mechanisms

The molecular mechanisms by which this compound exerts its effects include:

  • Covalent Bond Formation : The compound's boron atom can form covalent bonds with active site residues of enzymes such as serine or threonine, leading to inhibition of enzymatic activity .
  • Gene Expression Modulation : It can affect transcription factors and other regulatory proteins, thereby modulating gene expression .

4. Therapeutic Applications

Research indicates potential therapeutic applications for this compound across various fields:

  • Cancer Therapy : Due to its ability to inhibit proteasomes and influence cell cycle dynamics, it is being studied as a potential anticancer agent .
  • Antiviral Activity : Some studies suggest that derivatives of boronic acids exhibit antiviral properties by acting as competitive inhibitors of viral proteases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases through covalent bond formation
Cell Cycle RegulationAlters cell cycle progression and apoptosis in cancer cells
Antiviral PotentialActs as a competitive inhibitor for viral proteases

Case Study: Proteasome Inhibition

In a study examining the effects of this compound on U266 cells (a human myeloma cell line), it was found that the compound effectively halted cell cycle progression at the G2/M phase. This led to significant growth inhibition in cancer cells, highlighting its potential application in oncology .

Q & A

Q. Basic: What are the optimal synthetic routes for (3,6-Dihydro-2H-pyran-4-YL)boronic acid?

Methodological Answer:
The compound is typically synthesized via its pinacol ester intermediate. A common route involves transesterification or hydrolysis of this compound pinacol ester (CAS 1142363-56-1) under mild acidic or basic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane or aqueous NaOH can cleave the pinacol ester to yield the free boronic acid. The pinacol ester itself is synthesized via palladium-catalyzed Miyaura borylation of halogenated dihydropyran precursors .

Q. Basic: How do solubility and solvent choices impact experimental design with this boronic acid?

Methodological Answer:
Solubility in organic solvents is critical for reaction efficiency. Linear or cyclic ethers (e.g., dipropyl ether) are optimal for boronic acid reactions due to their polarity and ability to stabilize boronates. Chloroform is suitable for crystallization, while hydrocarbons (e.g., methylcyclohexane) aid in impurity removal. Aqueous buffers at physiological pH are preferred for glycoprotein interaction studies, but non-specific binding can occur; adjusting buffer composition (e.g., borate buffer at pH 8–9) enhances selectivity .

Q. Advanced: How does regioselective decarbonylation occur in palladium-catalyzed cross-coupling with this boronic acid?

Methodological Answer:
Regioselective decarbonylation is achieved through a concerted mechanism involving Pd-bipyridine coordination. The boronic acid acts as a directing group, enabling ortho-selective cross-coupling with nitriles. For example, 2-acetylbenzaldehyde does not decarbonylate without boronic acid coordination, highlighting the necessity of the boron-Pd interaction. Optimized conditions use Pd(OAc)₂, trifluoroacetate, and bipyridine ligands in anhydrous solvents .

Q. Advanced: What methodologies quantify glycoprotein interactions with this boronic acid?

Methodological Answer:
Surface plasmon resonance (SPR) with carboxymethyl dextran-coated gold substrates functionalized with boronic acid derivatives (e.g., AECPBA) is a robust approach. Binding affinity depends on terminal saccharide moieties (e.g., sialic acid vs. mannose). Non-specific interactions (e.g., hydrophobic effects) can be minimized using borate buffers at pH 8–9, which disrupt weak secondary interactions while retaining specific diol binding .

Q. Advanced: How do kinetic properties of diol binding influence real-time sensing applications?

Methodological Answer:
Stopped-flow fluorescence assays reveal binding kinetics between boronic acids and sugars (e.g., D-fructose, D-glucose). The kon values correlate with thermodynamic affinities (fructose > tagatose > mannose > glucose), confirming rapid equilibrium (<10 minutes). For real-time glucose monitoring, boronic acid chemosensors require fluorophores with microsecond response times to match the millisecond-scale binding kinetics .

Q. Advanced: What analytical techniques address challenges in characterizing boronic acid-functionalized peptides?

Methodological Answer:
MALDI-MS with in situ transesterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix avoids boroxine formation. DHB esterifies boronic acids, enabling detection of polyboronic peptides (up to 5 boronic moieties) with 100% abundance. This method is compatible with alkyl- and arylboronic acids, facilitating sequencing of branched peptide libraries .

Q. Advanced: How does boronic acid oxidation impact drug stability in biological systems?

Methodological Answer:
Oxidation rates depend on ester substituents. Pinacol esters (t1/2 = 10 min) oxidize faster than neopentyl glycol esters (t1/2 = 27 min) under H2O2 exposure, independent of hydrolysis equilibrium. Relative diol affinity (pinacol > 2,3-butanediol > neopentyl glycol) inversely correlates with oxidation stability. Stability can be tuned by selecting diols with low ROS reactivity .

Q. Advanced: What structural features enhance thermal stability for flame-retardant applications?

Methodological Answer:
Aromatic boronic acids with electron-withdrawing groups (e.g., pyrene-1-boronic acid) exhibit exceptional thermal stability (>600°C). Thermogravimetric analysis (TGA) identifies degradation pathways: dehydration to boroxines occurs below 200°C, while oxidative decomposition dominates at higher temperatures. Functional groups like halides or nitro groups further stabilize the boron core .

Q. Advanced: How are boronic acids integrated into biosensors for bacterial detection?

Methodological Answer:
Boronic acid-functionalized carbon dots (B-CDs) bind glycolipids on Gram-positive bacterial surfaces via diol interactions. Fluorescence quenching or enhancement is quantified using confocal microscopy or flow cytometry. Selectivity is achieved by optimizing pH (7.4–8.5) and buffer ionic strength to minimize non-specific binding to Gram-negative bacteria .

Q. Basic: What computational tools aid in designing boronic acid-containing drug candidates?

Methodological Answer:
The Boronic Acid Navigator (https://bit.ly/boronics ) provides a curated database of 1,586 boronic acids with descriptors like clogP, H-bond donors, and topological polar surface area. Molecular docking and MD simulations prioritize compounds with high affinity for target proteins (e.g., proteases, glycoproteins). Bioisosteric replacement of carboxylates with boronic acids improves binding kinetics in rational drug design .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWATSXVUOJOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCOCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635114
Record name 3,6-Dihydro-2H-pyran-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002127-60-7
Record name 3,6-Dihydro-2H-pyran-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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